1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-12-8(3)9(6-10-4)7(2)11-12/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTGJNZXFRIXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427424 | |
| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956373-21-0 | |
| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves a Mannich-type reaction where 1-ethyl-3,5-dimethyl-1H-pyrazole is functionalized at the 4-position with a methylamine substituent through a formaldehyde-mediated methylene bridge. The reaction is typically conducted under acidic conditions to favor the formation of the dihydrochloride salt, which enhances the compound's stability and crystallinity.
-
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- Formaldehyde (as paraformaldehyde)
- Methylamine (often as methylamine hydrochloride)
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- Acidic medium, commonly hydrochloric acid
- Heating under reflux to drive the condensation reaction
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- Formation of the methylaminomethyl substituent at the 4-position of the pyrazole ring
- Isolation of the product as the dihydrochloride salt by precipitation upon cooling
This method is well-established and allows for moderate to good yields of the desired compound, suitable for both laboratory-scale and industrial synthesis.
Industrial Scale Synthesis
For industrial production, continuous flow reactors have been employed to improve reaction control, scalability, and product consistency. Continuous flow techniques facilitate precise temperature control and mixing, leading to enhanced yields and purity. Automation reduces contamination risks and ensures reproducible batch quality.
Detailed Reaction Conditions and Optimization
Related Synthetic Methodologies and Research Findings
Research into β-amino alcohol derivatives structurally related to this pyrazole compound demonstrates that Mannich-type reactions with paraformaldehyde and methylamine hydrochloride are effective for introducing aminomethyl groups onto pyrazole rings. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in analogous systems, suggesting potential for optimization in the preparation of this compound.
Additionally, the choice of solvent plays a critical role in minimizing side reactions such as nucleophilic addition of solvent molecules (e.g., ethanol) to reactive intermediates like epoxides or oxiranes in related synthetic routes. Acetonitrile and toluene have been found to suppress these side reactions effectively.
Chemical Reactions and Transformations
The compound can undergo several chemical transformations post-synthesis, including:
- Oxidation: Formation of N-oxides on the pyrazole ring using oxidizing agents such as hydrogen peroxide or peracids.
- Reduction: Conversion to various amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions at the methylamine group, allowing for the synthesis of substituted pyrazole derivatives depending on the nucleophile employed.
These transformations expand the utility of the compound in synthetic organic chemistry and drug development.
Summary Table of Preparation Methods
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Starting Material Preparation | 1-ethyl-3,5-dimethyl-1H-pyrazole synthesis | Commercially available or synthesized via pyrazole ring formation |
| Mannich Reaction | Reaction with formaldehyde and methylamine | Acidic medium (HCl), reflux heating, 24-48 hours |
| Salt Formation | Isolation as dihydrochloride salt | Cooling reaction mixture to precipitate product |
| Industrial Scale Adaptation | Use of continuous flow reactors | Automated, precise control, improved yield and purity |
| Reaction Optimization | Microwave irradiation (in related β-amino alcohol syntheses) | Reduces reaction time, improves yield |
| Solvent Selection | Ethanol, acetonitrile, or toluene | Acetonitrile/toluene preferred to minimize side reactions |
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is typically a pyrazole derivative with oxidized functional groups.
Reduction: The major product is a reduced form of the original compound, often with hydrogen atoms added to the nitrogen or carbon atoms.
Substitution: The major product is a substituted pyrazole with the new functional group attached to the nitrogen atom.
Scientific Research Applications
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and structural features of the target compound with its analogs:
Key Observations:
- Substituent Effects : The ethyl and methyl groups at the 1,3,5-positions in the target compound enhance steric bulk compared to analogs like 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine . This bulk may influence binding interactions in biological targets (e.g., TLR4 inhibition) .
- Sulfur-Containing Analogs : The sulfone group in N-{[1-(1,1-dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-N-methylamine introduces polarity, likely altering solubility and metabolic stability compared to the hydrocarbon-rich target compound .
- Molecular Weight Trends : Derivatives with extended alkyl chains (e.g., N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine ) exhibit higher molecular weights, which may correlate with increased lipophilicity and membrane permeability .
Crystallographic and Computational Analysis
- Structural Refinement : SHELX software (e.g., SHELXL) is widely used for crystallographic refinement of pyrazole derivatives. The target compound’s ethyl group may introduce torsional strain, affecting crystal packing compared to simpler analogs .
- Electron Density Maps : Sulfur-containing analogs require specialized handling due to the sulfone group’s electron-withdrawing effects, which influence hydrogen-bonding networks .
Biological Activity
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, also known as N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₇N₃
- Molecular Weight : 169.25 g/mol
- CAS Number : 937681-19-1
- IUPAC Name : N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine
Synthesis Methods
Various synthetic routes have been explored for the preparation of this pyrazole derivative. A common method involves the reaction of 3,5-dimethylpyrazole with appropriate alkylating agents under controlled conditions to yield the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives reported significant cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HepG2 (Liver) | 8.74 |
| This compound | A549 (Lung) | 5.35 |
| Cisplatin | HepG2 | 6.39 |
| Cisplatin | A549 | 3.78 |
These results indicate that the compound exhibits promising activity against liver and lung carcinoma cell lines, comparable to the standard chemotherapeutic agent cisplatin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through interference with DNA synthesis.
In vitro assays demonstrated that treatment with this compound led to an increase in apoptotic markers and a decrease in cell viability in treated cancer cells compared to controls .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory and analgesic effects. The structural features of these compounds are believed to contribute to their interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activity against multiple cancer types. The study utilized an MTT assay to assess cytotoxicity and found that several derivatives exhibited significant activity against both liver and lung cancer cells while demonstrating low toxicity towards normal cells .
Q & A
Q. Key Parameters :
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Ethanol |
| Temperature | 60–75°C |
| Purification | Flash chromatography |
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Use full-body chemical-resistant suits and P95 respirators (US) or ABEK-P2 (EU) for respiratory protection .
- Environmental Control : Prevent drainage contamination due to potential ecotoxicity (WGK 3 classification) .
- Storage : Store in a cool, dry environment away from oxidizing agents .
How is the compound characterized post-synthesis?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.23 ppm for methyl groups on pyrazole; δ 147.92 ppm for aromatic carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H⁺] = 264.1262; observed 264.1263) .
How can reaction yields be optimized for this synthesis?
Q. Advanced
- Solvent Effects : Ethanol enhances imine formation but may limit solubility; test DMF or THF for improved intermediate stability .
- Catalysis : Add triethylamine (2% v/v) to neutralize HCl byproducts, accelerating substitution kinetics .
- Temperature Gradients : Stepwise heating (60°C → 75°C) reduces side reactions like pyrazole decomposition .
How can researchers address limited toxicological data for this compound?
Q. Advanced
- Read-Across Analysis : Compare with structurally similar pyrazole derivatives (e.g., 1-(3-chlorobenzyl)-3,5-dimethyl analogs) to infer acute toxicity thresholds .
- In Silico Models : Use QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ and eco-toxicity profiles .
- Guideline Compliance : Follow IARC/ACGIH protocols for carcinogenicity screening .
What strategies are effective for designing structure-activity relationship (SAR) studies targeting Toll-like Receptor 4 (TLR4)?
Q. Advanced
- Substituent Variation : Modify the ethyl group to benzyl or chlorobenzyl moieties to assess steric/electronic effects on TLR4 binding .
- Amine Functionalization : Replace N-methyl with bulkier groups (e.g., isopropyl) to evaluate hydrophobic interactions in the receptor pocket .
- Biological Assays : Use LPS-induced inflammation models to quantify IC₅₀ values, correlating structural changes with activity .
How should contradictions in stability data be resolved?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light, and humidity, monitoring decomposition via HPLC-MS .
- Cross-Validation : Compare stability profiles with analogs (e.g., 1-(1-benzyl-3,5-dimethylpyrazol-4-yl) derivatives) to identify trends in pyrazole ring stability .
What mechanistic insights explain key synthetic steps?
Q. Advanced
- Imine Formation : Paraformaldehyde acts as a carbonyl source, reacting with methylamine to generate a reactive Schiff base intermediate .
- Pyrazole Activation : The ethyl group enhances pyrazole nucleophilicity, facilitating C-4 substitution via an SN2 mechanism .
How can computational methods predict stability under varying conditions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate thermal stability by calculating bond dissociation energies (BDEs) for the pyrazole-amine linkage .
- Density Functional Theory (DFT) : Model hydrolysis pathways in aqueous environments to identify vulnerable functional groups .
How does this compound compare to other pyrazole-based methanamine derivatives?
Q. Advanced
| Derivative | Key Structural Difference | Impact on Properties |
|---|---|---|
| 1-(1-Benzyl-3,5-dimethyl-pyrazol-4-yl)-N-methylmethanamine | Benzyl vs. ethyl group | Increased lipophilicity; altered receptor binding |
| 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine | Isoxazole vs. pyrazole ring | Reduced aromatic stability; altered metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
